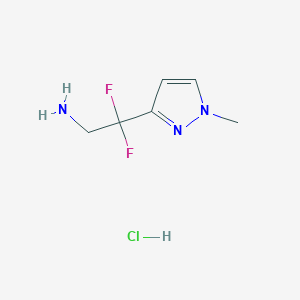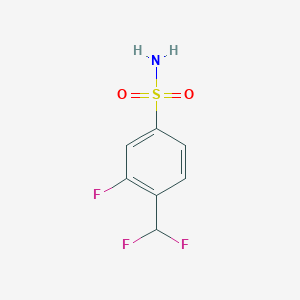
N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C7H12F6N2O4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with azetidin-3-one, followed by treatment with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetic acid groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetic acid groups can enhance the compound’s stability and solubility, facilitating its interaction with biological targets. The cyclopropyl and azetidine moieties can interact with specific binding sites, modulating the activity of enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
N-cyclopropylazetidine: Lacks the trifluoroacetic acid groups, making it less stable and soluble.
Azetidin-3-amine: Lacks the cyclopropyl group, which may affect its biological activity.
Bis(trifluoroacetic acid) derivatives: Similar in terms of stability and solubility but may have different core structures.
Uniqueness
N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) is unique due to its combination of cyclopropyl and azetidine moieties with trifluoroacetic acid groups. This combination enhances its stability, solubility, and potential biological activity, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C10H14F6N2O4 |
|---|---|
Peso molecular |
340.22 g/mol |
Nombre IUPAC |
N-cyclopropylazetidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c1-2-5(1)8-6-3-7-4-6;2*3-2(4,5)1(6)7/h5-8H,1-4H2;2*(H,6,7) |
Clave InChI |
FIYZMLAZNIXVRW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride](/img/structure/B15307522.png)





![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)







